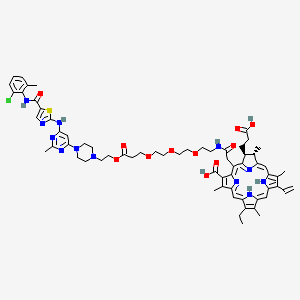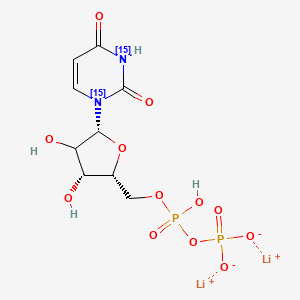
Uridine 5'-diphosphate-15N2 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-diphosphate-15N2 (dilithium) is a compound where uridine 5’-diphosphate is labeled with nitrogen-15 isotopes. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes. Uridine 5’-diphosphate itself is a P2Y6 receptor agonist with an EC50 of 0.013 μM for the human P2Y6 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-diphosphate-15N2 (dilithium) involves the incorporation of nitrogen-15 isotopes into uridine 5’-diphosphate. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed. the general approach involves the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into drug molecules as tracers .
Industrial Production Methods
Industrial production methods for uridine 5’-diphosphate-15N2 (dilithium) are not explicitly detailed in the available literature. The compound is typically produced in specialized laboratories equipped to handle stable isotope labeling and purification processes .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-diphosphate-15N2 (dilithium) can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine 5’-diphosphate derivatives with additional oxygen atoms, while reduction may yield derivatives with additional hydrogen atoms .
Scientific Research Applications
Uridine 5’-diphosphate-15N2 (dilithium) has several scientific research applications, including:
Chemistry: Used as a tracer for quantitation during drug development processes.
Biology: Studied for its role as a P2Y6 receptor agonist, which is involved in various cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications due to its interaction with P2Y6 receptors.
Industry: Utilized in the development of stable isotope-labeled compounds for various research and development purposes
Mechanism of Action
Uridine 5’-diphosphate-15N2 (dilithium) exerts its effects by acting as a P2Y6 receptor agonist. The P2Y6 receptor is a G protein-coupled receptor involved in various cellular signaling pathways. When uridine 5’-diphosphate binds to the P2Y6 receptor, it activates the receptor, leading to downstream signaling events that can affect cellular functions such as inflammation, immune response, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-diphosphate: The non-labeled version of the compound.
Uridine 5’-diphosphate-13C9 (dilithium): Labeled with carbon-13 isotopes.
Uridine 5’-diphosphate-13C9,15N2 (dilithium): Labeled with both carbon-13 and nitrogen-15 isotopes.
Uniqueness
Uridine 5’-diphosphate-15N2 (dilithium) is unique due to its specific labeling with nitrogen-15 isotopes, which makes it particularly useful as a tracer in scientific research. This labeling allows for precise quantitation and tracking of the compound in various biological and chemical processes .
Properties
Molecular Formula |
C9H12Li2N2O12P2 |
|---|---|
Molecular Weight |
418.1 g/mol |
IUPAC Name |
dilithium;[[(2R,3R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O12P2.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i10+1,11+1;; |
InChI Key |
JUXAWRZUJHDAOE-BXRRZPCLSA-L |
Isomeric SMILES |
[Li+].[Li+].C1=C[15N](C(=O)[15NH]C1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)
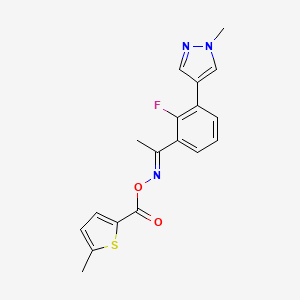
![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)
![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)
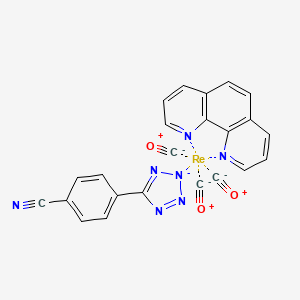

![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)
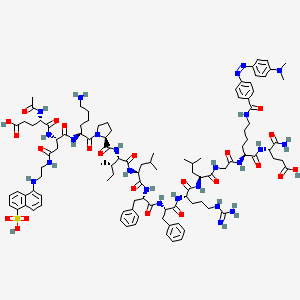
![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)

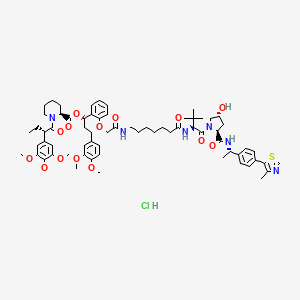
![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)
